1-(5-chloropyridin-2-yl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-chloropyridin-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGKERUDVFDIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428329 | |
| Record name | (5-Chloro-pyridin-2-yl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31430-27-0 | |
| Record name | (5-Chloro-pyridin-2-yl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-CHLOROPYRIDIN-2-YL)THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Coordination Chemistry of 1 5 Chloropyridin 2 Yl Thiourea with Metal Ions
Ligand Properties and Coordination Modes
The molecular structure of 1-(5-chloropyridin-2-yl)thiourea dictates its potential as a ligand in coordination chemistry. The presence of multiple heteroatoms, specifically sulfur and nitrogen, provides several potential sites for binding to a metal ion.
This compound possesses three primary types of potential donor atoms: the thiocarbonyl sulfur atom, the pyridyl nitrogen atom, and the two nitrogen atoms of the thiourea (B124793) linkage.
Sulfur (S) Atom: The thiocarbonyl sulfur atom is generally considered a soft donor and is the most common coordination site in thiourea-type ligands. researchgate.net Coordination through sulfur is a feature in the vast majority of thiourea-metal complexes.
Nitrogen (N) Atoms: The molecule has three nitrogen atoms. The nitrogen atom of the pyridine (B92270) ring is a potential donor site. Its involvement allows for the formation of a stable five-membered chelate ring when coordinating along with the thiocarbonyl sulfur atom. The two nitrogen atoms of the thiourea group can also participate in coordination. Deprotonation of the N-H group adjacent to the pyridine ring facilitates coordination through this nitrogen, which is observed in many related complexes. nih.gov
Oxygen (O) Atom: In the parent this compound molecule, there are no oxygen atoms. However, in derivatives such as N-acylthioureas, the carbonyl oxygen atom can act as a hard donor, leading to potential O,S bidentate coordination. researchgate.net For instance, in the related ligand 2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide, the presence of a benzoyl group introduces a carbonyl oxygen, making it a potential coordination site, although studies indicate that N,S chelation is preferred in its complexes. researchgate.net
Chelating behavior, where the ligand binds to the metal center through two or more donor atoms, is common for N-pyridylthiourea derivatives. The most typical chelation involves the thiocarbonyl sulfur and the pyridine nitrogen (N,S-coordination), forming a stable ring structure that enhances the complex's thermodynamic stability, a phenomenon known as the chelate effect. libretexts.org
Depending on the metal ion, reaction conditions, and the ligand's structural features, this compound and its analogs can exhibit different coordination modes. libretexts.orgyoutube.com
Monodentate: In this mode, the ligand binds to the metal center through a single donor atom. youtube.com For thiourea-type ligands, this almost invariably occurs through the sulfur atom. This mode is often seen when the formation of a chelate ring is sterically hindered or when competing with strongly coordinating solvents or anions. stackexchange.com
Bidentate: This is a very common coordination mode for ligands like N-pyridylthioureas, where they bind through two donor sites simultaneously. libretexts.org The typical bidentate fashion is an N,S-chelation involving the pyridine nitrogen and the thiocarbonyl sulfur. hud.ac.uk In some cases, particularly after deprotonation, coordination can occur via one of the thiourea nitrogens and the sulfur atom. stackexchange.com
Multidentate: While less common for a single molecule of this type, multidentate behavior can be observed where the ligand acts as a bridge between two or more metal centers. For example, the sulfur atom could bridge two metal ions.
The following table summarizes the potential coordination modes based on the behavior of similar ligands.
| Coordination Mode | Donor Atoms Involved | Common Conditions/Observations |
|---|---|---|
| Monodentate | S | Observed when chelation is sterically hindered. |
| Bidentate (Chelating) | N(pyridine), S(thiocarbonyl) | Common mode, forms a stable 5-membered chelate ring. |
| Bidentate (Chelating) | N(thiourea), S(thiocarbonyl) | Often occurs after deprotonation of the N-H group. |
| Bridging | S | Ligand links two separate metal centers. |
The specific structure of this compound significantly influences its interaction with metal ions.
Pyridine Ring: The presence of the 2-pyridyl group is crucial for the common N,S-bidentate chelation mode. The nitrogen atom is well-positioned to form a five-membered ring with the metal center upon coordination.
Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 5-position of the pyridine ring decreases the electron density on the ring and can reduce the basicity of the pyridyl nitrogen. This can affect the strength of the metal-nitrogen bond.
Steric Hindrance: Substituents on the pyridine ring can create steric hindrance that influences the coordination mode. For example, research on related ligands has shown that a methyl group at the ortho position of the pyridine ring can force a ligand to adopt a monodentate (S-bound) coordination instead of the expected bidentate (N,S-bound) mode. hud.ac.uk
Synthesis of Metal Complexes Involving this compound and its Derivatives
The synthesis of metal complexes with ligands from this family typically involves reacting a metal salt with the ligand in a suitable solvent, such as ethanol (B145695) or methanol (B129727). osti.gov
Thiourea derivatives readily form stable complexes with a variety of transition metals. Research on derivatives of this compound has demonstrated successful complexation with several bivalent metal ions.
Co(II), Ni(II), and Cu(II): Complexes of these ions have been synthesized using the derivative 2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide. researchgate.netksu.edu.tr Characterization of these complexes indicated that the ligand coordinates to the metal in a bidentate fashion.
Zn(II): Zinc(II) complexes have been successfully synthesized with the related ligand 5-chloropyridine-2-carbaldehydethiosemicarbazone, highlighting the affinity of the Zn(II) ion for such N,S-donor ligands. journalcsij.com
Pt(II) and Pd(II): Platinum(II) and Palladium(II) have a strong affinity for soft donors like sulfur and are known to form square-planar complexes with N-pyridylthiourea ligands. researchgate.netajol.info These metals are of particular interest in the development of metal-based drugs. nih.gov
The table below lists examples of synthesized metal complexes with derivatives of the target ligand.
| Metal Ion | Ligand Used in Synthesis | Reference |
|---|---|---|
| Co(II) | 2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide | researchgate.net |
| Ni(II) | 2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide | researchgate.net |
| Cu(II) | 2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide | researchgate.net |
| Co(II) | 5-chloropyridine-2-carbaldehydethiosemicarbazone | journalcsij.com |
| Ni(II) | 5-chloropyridine-2-carbaldehydethiosemicarbazone | journalcsij.com |
| Cu(II) | 5-chloropyridine-2-carbaldehydethiosemicarbazone | journalcsij.com |
| Zn(II) | 5-chloropyridine-2-carbaldehydethiosemicarbazone | journalcsij.com |
| Pd(II) | N-phenyl-N-(2-pyridyl) thiourea | researchgate.net |
| Pt(II) | N-phenyl-N-(2-pyridyl) thiourea | researchgate.net |
The stoichiometry of the resulting complex, which describes the ratio of metal ions to ligands, is a critical aspect of coordination chemistry. osti.gov This ratio is influenced by the coordination number of the metal ion, the denticity of the ligand, and the reaction conditions.
For bidentate ligands like the N-pyridylthioureas, common stoichiometries are 1:1 and 1:2 (metal:ligand).
1:2 Stoichiometry: In the case of square-planar (e.g., Ni(II), Pd(II), Pt(II)) or octahedral (e.g., Co(II)) metal centers, a 1:2 ratio is frequently observed, where two bidentate ligands satisfy the metal's coordination sphere. Studies on the complexes of Co(II), Ni(II), and Cu(II) with 2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide report a 1:2 (ML₂) stoichiometry. researchgate.net
1:1 Stoichiometry: A 1:1 ratio is also possible, particularly if other co-ligands (like chloride or solvent molecules) are also bound to the metal center. For example, complexes of 5-chloropyridine-2-carbaldehydethiosemicarbazone with Cu(II) have been reported in both 1:1 and 1:2 ratios. journalcsij.com
| Ligand | Metal Ion | Observed M:L Ratio | Reference |
|---|---|---|---|
| 2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide | Co(II), Ni(II), Cu(II) | 1:2 | researchgate.net |
| 5-chloropyridine-2-carbaldehydethiosemicarbazone | Ni(II), Co(II), Zn(II), Cu(II) | 1:2 | journalcsij.com |
| 5-chloropyridine-2-carbaldehydethiosemicarbazone | Cu(II) | 1:1 | journalcsij.com |
| Isomeric morpholine-thiosemicarbazone | Ni(II), Zn(II), Pd(II) | 1:1 | nih.gov |
| Isomeric morpholine-thiosemicarbazone | Co(III), Fe(III) | 1:2 | nih.gov |
Reaction Conditions (Solvents, Temperature, Presence of Base)
The synthesis of metal complexes with thiourea-based ligands like HCPPT is typically conducted under specific conditions to facilitate the desired coordination. The choice of solvent, operating temperature, and the presence of a base are critical factors that influence the reaction outcome, yield, and purity of the resulting complexes.
Generally, the synthesis of these complexes involves the reaction of a metal salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄) or a similar palladium(II) salt, with the thiourea ligand in a suitable solvent. Common solvents used for these reactions include ethanol, methanol, acetone (B3395972), acetonitrile, and dimethylformamide (DMF). acs.orgnih.gov The solubility of both the metal precursor and the ligand is a key consideration in solvent selection.
The reaction temperature can vary from room temperature to elevated temperatures under reflux, often around 60-95°C, to ensure the reaction proceeds to completion. acs.orgnih.gov For instance, the synthesis of platinum(II) complexes with bipyridine and acyl-thiourea ligands has been successfully performed at temperatures ranging from 60°C to 95°C. acs.orgnih.gov
The presence of a base, such as triethylamine (B128534) (Et₃N), is often crucial. Thiourea ligands can act as neutral monodentate ligands coordinating through the sulfur atom. However, in the presence of a base, the ligand can be deprotonated at one of the nitrogen atoms. This deprotonation allows the ligand to function as an anion, enabling it to act as a bidentate chelating agent, coordinating to the metal center through both a nitrogen and the sulfur atom. This chelation results in the formation of stable, neutral complexes. acs.org
Structural Elucidation of Metal Complexes
Spectroscopic Characterization (FT-IR, UV-Vis, NMR, Mass Spectrometry)
Spectroscopic techniques are fundamental in characterizing the structure of newly synthesized complexes. Platinum(II) and Palladium(II) complexes with the formula [M(CPPT)₂], where M is Pt(II) or Pd(II), have been synthesized and characterized using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. A key indicator of coordination through the sulfur atom is the shift in the ν(C=S) stretching frequency. Upon complexation, this band typically shifts to a lower wavenumber compared to the free ligand, indicating a weakening of the C=S double bond due to the formation of the metal-sulfur bond. Concurrently, the disappearance or significant shift of the ν(N-H) band suggests the deprotonation of the amide nitrogen and its involvement in coordination. researchgate.net
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy provides detailed information about the structure of the ligand and how it changes upon complexation. In the ¹H NMR spectrum of the free HCPPT ligand, characteristic signals for the pyridine and phenyl ring protons are observed. For example, the pyridine ring protons appear as a doublet at δ 8.425 ppm, a doublet of doublets at δ 7.98 ppm, and another doublet at δ 7.37 ppm. researchgate.net Upon coordination to a metal like Pt(II) or Pd(II), these signals often experience a downfield shift, which is indicative of the change in the electronic environment around the protons upon complex formation. The disappearance of the N-H proton signal confirms deprotonation and coordination. researchgate.net
The ¹³C NMR spectra provide complementary information. The resonance for the thiocarbonyl carbon (C=S) is particularly diagnostic. A downfield shift of this carbon signal in the complex compared to the free ligand suggests a decrease in electron density at the carbon atom, further supporting coordination through the sulfur atom.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight and formula of the synthesized complexes. The mass spectra of the complexes typically show fragments corresponding to the expected molecular ions, confirming the stoichiometry of the ligand and metal in the complex. bohrium.com
Table 1: Selected ¹H NMR Data for 1-(5-chloropyridin-2-yl)-3-phenylthiourea (B14707182) (HCPPT) Ligand researchgate.net
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| Pyridine Ring H | 8.425 | Doublet | 7.60 |
| Pyridine Ring H | 7.98 | Doublet of Doublets | 7.80 |
| Pyridine Ring H | 7.37 | Doublet | 7.40 |
| Phenyl Ring H | 7.7 | Doublet | - |
| Phenyl Ring H | 7.42 | Triplet | - |
| Phenyl Ring H | 7.28 | Triplet | - |
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the most definitive technique for determining the three-dimensional structure of crystalline compounds. This method provides precise data on bond lengths, bond angles, and the coordination geometry around the metal center. For related palladium(II) and platinum(II) complexes with chelating ligands, a square-planar geometry is typically observed. nih.govnih.gov This analysis would confirm the bidentate coordination of the deprotonated CPPT⁻ ligand through its sulfur and pyridyl nitrogen atoms. Although a specific crystal structure for a complex of this compound or its phenyl analog (HCPPT) was not found in the surveyed literature, this technique remains the gold standard for such structural confirmation.
Analysis of Molecular Configuration and Crystal Packing
Beyond the individual molecular structure, X-ray diffraction analysis reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular forces. In complexes of ligands containing aromatic rings, such as the pyridine and phenyl groups in HCPPT, π-π stacking interactions are common. nih.gov These occur when the aromatic rings of adjacent molecules align, contributing to the stability of the crystal structure. The centroid-centroid distances for such interactions are typically in the range of 3.4 to 3.7 Å. nih.gov Additionally, the presence of donor and acceptor atoms allows for the formation of intermolecular hydrogen bonds, which further stabilize the three-dimensional supramolecular architecture.
Intramolecular Hydrogen Bonding and Ring Formation
In its neutral form, the HCPPT ligand can exhibit intramolecular hydrogen bonding. However, upon complexation with a metal ion in the presence of a base, the ligand typically deprotonates and acts as a bidentate chelating agent. The coordination occurs through the sulfur atom of the thiourea group and one of the nitrogen atoms, usually the pyridyl nitrogen, to form a stable chelate ring. researchgate.netiaea.org This chelation is entropically favored and results in a thermodynamically stable metal complex. The formation of a seven-membered ring has been proposed as a stable conformation for some platinum(II) complexes with thiourea derivatives. iaea.org The planarity and stability of this ring are key features of the complex's structure.
Electrochemical Behavior of Complexes
The electrochemical properties of transition metal complexes, particularly those of platinum, are of significant interest as they can be related to their biological activity and potential applications in catalysis. Cyclic voltammetry (CV) is a common technique used to study the redox behavior of these compounds. acs.orgnih.gov
Studies on similar mixed-ligand platinum(II) complexes have been performed in solvents like DMF or methanol with a supporting electrolyte. acs.org These experiments can determine the oxidation and reduction potentials of the metal center and the ligand. The ability of the metal center to be oxidized (e.g., from Pt(II) to Pt(IV)) or reduced can play a role in its mechanism of action, for instance, by enabling interactions with biological macromolecules or by generating reactive oxygen species. While specific electrochemical data for HCPPT complexes are not detailed in the available literature, the general methodology is well-established for related platinum-thiourea systems. acs.orgnih.gov
Cyclic Voltammetry Studies
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of metal complexes. It provides information on the formal reduction potentials, the stability of different oxidation states of the metal ion, and the reversibility of the electron transfer processes.
Studies on various first-row transition metal complexes with N,N'-substituted thiourea ligands, including those with pyridyl moieties, have utilized cyclic voltammetry to probe their electrochemical characteristics. researchgate.netglobalauthorid.combasjsci.edu.iqtechno-serv.net In general, the cyclic voltammograms of these complexes exhibit redox waves corresponding to the metal-centered and, in some cases, ligand-centered electron transfer processes.
For instance, studies on copper(I) halide complexes with N,N'-diphenylthiourea have shown that the electrochemical behavior is significantly influenced by the nature of the halide and the solvent. scienceasia.orgresearchgate.net The cyclic voltammogram of the N,N'-diphenylthiourea ligand itself can show a quasi-reversible redox reaction. scienceasia.org Upon complexation with a metal ion like copper(I), the oxidation potential of the ligand is typically shifted to more positive values. scienceasia.org
While specific data for this compound complexes is not available, the table below provides illustrative examples of electrochemical data obtained for related thiourea and thiosemicarbazone metal complexes.
| Complex/Ligand | Redox Process | Potential (V) vs. Ref. | Electrochemical Behavior | Reference |
|---|---|---|---|---|
| N,N'-diphenylthiourea (DPTU) | Oxidation | +1.745 | Quasi-reversible | scienceasia.org |
| N,N'-diphenylthiourea (DPTU) | Reduction | -1.385 | Quasi-reversible | scienceasia.org |
| Cu(HAcbDM)(H₂O)₂·H₂O | Cu(II)/Cu(I) | -0.2 to -0.4 | Quasi-reversible | nih.gov |
| [Cu(HAcbHexim)Cl] | Cu(II)/Cu(I) | -0.2 to -0.4 | Quasi-reversible | nih.gov |
Redox Processes
The redox processes in metal complexes of thiourea derivatives can be either metal-centered or ligand-centered. In most cases, the observed redox waves in cyclic voltammetry are attributed to the change in the oxidation state of the central metal ion (e.g., Cu(II)/Cu(I), Ni(II)/Ni(I)).
In some instances, the thiourea ligand itself can undergo redox reactions. This is particularly relevant in complexes with redox-active metal ions, where intramolecular electron transfer between the metal and the ligand can occur. Ligand-centered redox activity has been observed in complexes with certain N-ligands, where the ligand can exist as a radical anion. nih.gov
The study of redox processes in these complexes is important for understanding their potential applications in areas such as catalysis and materials science. For example, the catalytic activity of a metal complex in a redox reaction is often directly related to its redox potential.
Biological Activity and Structure Activity Relationship Sar Studies
Antimicrobial Activities
Unfortunately, the execution of this detailed analysis is not possible due to the absence of empirical data for 1-(5-chloropyridin-2-yl)thiourea in the public domain. The scientific community has yet to publish findings on its activity against cancer cell lines, its IC50 or LC50 values, its mechanisms of action, or its potential as an antimicrobial agent.
Therefore, this article must conclude that the biological activity of this compound remains an unexplored area of research. The synthesis of this compound and its subsequent biological evaluation would be necessary to fill this knowledge void and determine its potential as a therapeutic agent.
Antibacterial Efficacy
While specific data on the antibacterial activity of this compound against key pathogens such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, Klebsiella pneumoniae, Staphylococcus aureus, Escherichia coli, and Staphylococcus epidermidis are not extensively detailed in publicly available literature, the broader class of thiourea (B124793) derivatives has demonstrated notable antibacterial potential. For instance, studies on other thiourea derivatives have reported significant inhibitory action against both Gram-positive and Gram-negative bacteria. The presence of a halogen, such as the chlorine atom in the pyridinyl ring of this compound, is often associated with enhanced antimicrobial activity in various classes of compounds. Research on related thiourea derivatives incorporating a 1,3-thiazole scaffold has shown significant inhibition against Gram-positive cocci. nih.gov
Antifungal Efficacy
The potential of thiourea derivatives extends to antifungal activity against various fungal species. Although specific studies on this compound's efficacy against Candida sp., Botrytis cinerea, and Fusarium oxysporum are limited, related compounds have shown promise. For example, certain thiourea derivatives have been evaluated for their in vitro activity against Candida albicans. nih.gov The fungicidal potential of such compounds is an active area of research, with efforts focused on identifying structural features that optimize antifungal action.
Anti-biofilm Activity
Biofilms, structured communities of microorganisms, are notoriously resistant to conventional antimicrobial agents. The ability of a compound to inhibit biofilm formation is a significant therapeutic advantage. Several studies have highlighted the anti-biofilm capabilities of thiourea derivatives. For example, certain thiourea derivatives of 1,3-thiazole have been shown to effectively inhibit the biofilm formation of both methicillin-resistant and standard strains of S. epidermidis. nih.gov Similarly, other research has demonstrated the anti-biofilm activity of thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold against methicillin-resistant strains of S. aureus. nih.gov
Minimum Inhibitory Concentration (MIC) Values
Antiprotozoal Activities
Thiourea derivatives have also emerged as a promising class of compounds in the search for new treatments for protozoal diseases.
Activity against Promastigote and Amastigote Forms (e.g., L. amazonensis)
Leishmaniasis, a parasitic disease caused by Leishmania species, exists in two main forms in its life cycle: the extracellular promastigote and the intracellular amastigote. Effective antileishmanial drugs must be active against the clinically relevant amastigote form. Numerous studies have investigated the activity of thiourea derivatives against Leishmania amazonensis. While specific data for this compound is not provided, a study on fifty N,N'-disubstituted thiourea derivatives reported significant antileishmanial activity. nih.govcitedrive.com One compound from this series, for instance, exhibited an IC50 of 4.9 ± 1.2 µM against amastigotes. nih.govcitedrive.com
Selectivity Index
A crucial parameter in drug development is the selectivity index (SI), which is the ratio of a compound's cytotoxicity against host cells to its activity against the pathogen. A high SI indicates that the compound is more toxic to the parasite than to the host's cells. In studies of thiourea derivatives, the selectivity index is a key determinant of their therapeutic potential. For example, in a study of N,N'-disubstituted thioureas, one derivative showed a selectivity index of over 80-fold against L. amazonensis amastigotes compared to murine macrophages. nih.govcitedrive.com Another derivative with a piperazine (B1678402) ring demonstrated a selectivity index of approximately 70. nih.govcitedrive.com
Antioxidant Activity
Thiourea derivatives are recognized for their potential as antioxidant agents, largely due to the presence of the thiocarbonyl (C=S) group and the amine (N-H) protons. mdpi.combiointerfaceresearch.com These structural features allow them to neutralize harmful free radicals, which are implicated in a variety of diseases and aging processes.
A common method to evaluate antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this test, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, a purple-colored substance, reducing it to a yellow-colored, non-radical form. The degree of color change, measured by a spectrophotometer, indicates the scavenging ability of the compound. hueuni.edu.vnnih.gov This activity is often quantified by the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov A lower IC50 value signifies a higher antioxidant potency. nih.gov
Table 1: Antioxidant Activity of Structurally Related Thiourea Derivatives
| Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU) | DPPH | 1.3 mM | hueuni.edu.vn |
| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS | 1.1 mM | hueuni.edu.vn |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 mM | hueuni.edu.vn |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 mM | hueuni.edu.vn |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.0 mM | hueuni.edu.vn |
Correlation Between Structure and Biological Activity (SAR)
The presence of a pyridine (B92270) ring in the structure of a thiourea derivative is significant for its biological activity. nih.gov Heterocyclic rings, like pyridine, are known to enhance the potency and sometimes reduce the toxicity of pharmacologically active molecules. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a key interaction with biological targets like enzymes and receptors.
Halogen substituents, such as the chloro group in this compound, also play a crucial role. Halogens are electron-withdrawing and can modify the electronic properties of the entire molecule. nih.gov Studies on various thiourea derivatives have shown that the presence and position of halogen atoms can enhance biological activities, including antimicrobial and anticancer effects. nih.govnih.gov For example, research on N-acyl thiourea derivatives revealed that compounds with chlorine or bromine atoms on the pyridine ring exhibited higher antimicrobial activity compared to other isomers. nih.gov Specifically, the presence of a chloro group on an aromatic ring attached to the thiourea moiety is often associated with increased biological potency. ontosight.aihilarispublisher.com
The electronic properties of substituents dictate how electron density is distributed across the molecule, which in turn affects its reactivity and ability to bind to biological targets. Electron-withdrawing groups, like the chloro substituent, can increase the acidity of the N-H protons of the thiourea group. biointerfaceresearch.com This facilitates the formation of hydrogen bonds with biological receptors, potentially enhancing the compound's activity. biointerfaceresearch.com Research on a series of (thio)urea derivatives showed that introducing an electron-withdrawing group at the para-position of the benzene (B151609) ring was beneficial for inhibitory activity against the enzyme β-glucuronidase. nih.gov
Thiourea compounds can exist in two interconvertible isomeric forms, a phenomenon known as tautomerism. These forms are the thione form, which contains a carbon-sulfur double bond (C=S), and the thiol form, which contains a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H). mdpi.comwikipedia.org In aqueous solutions, the thione form is generally predominant. mdpi.comwikipedia.org
Figure 1: Thione-Thiol Tautomerism of a Thiourea Derivative
This equilibrium is biologically significant. The thione form is more stable and less reactive than a simple thiol, which can prevent spontaneous oxidation. nih.gov However, the ability to tautomerize to the thiol form is crucial. Thiols are known to be excellent metal-binding groups and can coordinate with metal ions, such as zinc, present in the active sites of many enzymes (metalloenzymes). nih.gov By existing in this equilibrium, the thiourea derivative can act as a "masked" thiol, becoming active under specific biological conditions to interact with its target, thereby exhibiting its therapeutic or biological effect. nih.gov This tautomerism is a key factor in the diverse biological activities observed in the thiourea class of compounds.
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.
Investigation of Ligand-Receptor Interactions
For thiourea (B124793) derivatives, molecular docking studies have revealed key interactions that contribute to their biological activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the active site of the target protein. The thiourea moiety itself is a potent hydrogen bond donor and acceptor, which facilitates strong binding to protein targets.
Prediction of Binding Affinity and Inhibition Activity
The binding affinity, often expressed as a docking score or binding energy, is a measure of the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable complex and, potentially, a more potent inhibitor. While specific binding affinity data for 1-(5-chloropyridin-2-yl)thiourea is not available, studies on analogous compounds provide insights. For instance, derivatives of thiourea have been shown to have significant binding affinities for various enzymes, suggesting that the this compound scaffold has the potential for strong target engagement.
Specific Protein Targets
EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. While no direct docking studies of this compound with EGFR have been found, research on other thiourea derivatives has demonstrated their potential as EGFR inhibitors. For example, a study on 2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide, a more complex molecule containing the this compound moiety, has been conducted, though specific docking scores were not detailed in the available literature. Generally, thiourea-based compounds are designed to fit into the ATP-binding pocket of the EGFR kinase domain.
BRAF (V600E) protein kinase: The BRAF V600E mutation is a common driver in various cancers. Thiourea-containing compounds have been investigated as inhibitors of this kinase. Although no specific docking results for this compound against BRAF V600E were found, related thiourea derivatives have shown inhibitory activity, indicating the potential of this chemical class.
Cholinesterase: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. Thiourea derivatives have been synthesized and evaluated as cholinesterase inhibitors. These studies often show that the thiourea core can interact with key residues in the active site of these enzymes. However, specific docking simulations for this compound against cholinesterases are not documented in the reviewed literature.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating various electronic and quantum chemical parameters of molecules.
Estimation of Electronic and Quantum Chemical Parameters
DFT calculations can provide valuable information about a molecule's reactivity and stability. Key parameters include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Hardness and Softness: These concepts relate to the molecule's resistance to changes in its electron distribution.
Electron Affinity and Ionization Energy: These values indicate the energy change when an electron is added or removed, respectively, providing further information on the molecule's reactivity.
While specific DFT-calculated values for this compound are not present in the surveyed literature, such calculations would be crucial to fully characterize its electronic properties and predict its behavior in biological systems.
Correlation with Experimental Biological Activities
A significant aspect of computational chemistry is the correlation of calculated parameters with experimentally observed biological activities. For instance, a lower HOMO-LUMO gap can sometimes be correlated with higher reactivity and biological activity. Similarly, the distribution of electrostatic potential on the molecular surface, as calculated by DFT, can identify regions of the molecule that are likely to engage in electrostatic interactions with a biological target. Establishing these correlations for this compound would require both dedicated computational studies and experimental biological testing.
Investigation of Molecular Reactivity and Stability
Computational studies are instrumental in determining the chemical activity and stability of molecules like this compound. These investigations often involve the use of quantum chemical calculations to understand the electron distribution and reactivity of the compound. The presence of the thiourea moiety, with its sulfur and nitrogen atoms, alongside the chloro-substituted pyridine (B92270) ring, creates a molecule with diverse potential for chemical interactions.
The reactivity of thiourea derivatives is linked to their hydrophobic and hydrophilic properties, as well as the specific functional groups present in the molecule. researchgate.net The pyridine ring and the thiourea group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets. researchgate.net The stability of the compound can be assessed through calculations of its total energy and the energies of its frontier molecular orbitals (HOMO and LUMO), which provide information about its kinetic stability and reactivity.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiourea derivatives, QSAR studies are valuable for predicting their potential as therapeutic agents and for designing new molecules with enhanced activity. researchgate.net
These studies typically involve the calculation of various molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. By correlating these descriptors with experimentally determined biological activities, a QSAR model can be developed. researchgate.net For instance, a 3D-QSAR study on a series of thiourea analogs as potent MK-2 inhibitors demonstrated high statistical significance, providing valuable insights for the future synthesis of highly potent inhibitors. mdpi.com Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.netnih.gov The reliability of these models is often validated through various statistical methods, including cross-validation and external validation. researchgate.netmdpi.com
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies
In silico ADMET studies are a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. These computational methods predict how a drug candidate will behave in a biological system, helping to identify potential liabilities before significant resources are invested in its development. researchgate.net
Prediction of Drug-likeness and Safety Profiles
Drug-likeness is a qualitative concept used to evaluate whether a compound has properties consistent with those of known drugs. optibrium.com Several computational models and filtering rules, such as Lipinski's Rule of Five, are used to assess the drug-likeness of a compound. acs.org These rules consider physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A study on a synthesized indolin-2-one derivative, which shares some structural features with the compound of interest, showed positive ADMET properties, including good oral bioavailability and low expected toxicity, indicating its potential as a drug-like candidate. jneonatalsurg.comresearchgate.net
The prediction of a compound's safety profile involves the in silico assessment of various toxicological endpoints. chemos.de For thiourea and its derivatives, there is a known concern for potential toxicity, including the suspicion of causing cancer and damaging fertility or the unborn child. chemos.de Computational tools can predict a range of toxicities, such as carcinogenicity, mutagenicity, and reproductive toxicity, providing an early warning of potential safety issues. chemos.defishersci.se These predictions are based on the analysis of the compound's structure and its similarity to known toxicants.
Below is a table summarizing some of the key computational predictions for compounds structurally related to this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 1-Butyl-3-(5-chloropyridin-2-yl)thiourea | C10H14ClN3S | 243.76 | |||
| N-(5-chloro-2-pyridinyl)-N'-[2-[4-(dimethylamino)-2,6-difluorophenyl]ethyl]thiourea | C16H17ClF2N4S | 370.8 | 3.7 | 2 | 4 |
| N-(4-Methyl-2-pyridyl)thiourea | C7H9N3S | 167.23 |
Applications Beyond Medicinal Chemistry
Materials Science and Catalysis
The utility of 1-(5-chloropyridin-2-yl)thiourea in materials science and catalysis stems from its ability to act as a hydrogen-bond donor and its potential to coordinate with metal ions. These properties are exploited in organocatalysis, photocatalysis, and the synthesis of novel materials.
Role as Organocatalysts in Organic Transformations
Thiourea (B124793) derivatives, including this compound, have emerged as powerful organocatalysts. wikipedia.orgrsc.org These metal-free catalysts operate through hydrogen-bonding interactions, activating substrates and facilitating a variety of organic transformations. wikipedia.org The thiourea group, with its two N-H protons, can form a bidentate hydrogen-bonding motif, effectively "clamping" onto substrates containing, for example, carbonyl groups. wikipedia.org This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
The advantages of using thiourea-based organocatalysts are numerous. They are generally inexpensive, easy to prepare, and stable to air and moisture. wikipedia.org Furthermore, they catalyze reactions under mild and nearly neutral conditions, which allows for the use of sensitive substrates. wikipedia.org The development of chiral thiourea catalysts has been particularly significant, enabling the enantioselective synthesis of complex molecules. rsc.org While specific studies detailing the use of this compound as an organocatalyst are not abundant in the provided results, the general principles of thiourea organocatalysis strongly suggest its potential in this area. For instance, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a well-known thiourea catalyst, demonstrates the effectiveness of electron-withdrawing groups on the aryl rings in enhancing catalytic activity. wikipedia.org The electron-withdrawing nature of the 5-chloropyridin-2-yl group in this compound would similarly enhance the acidity of the N-H protons, making it a promising candidate for organocatalysis.
Environmental Applications
The ability of this compound to interact with various chemical species through hydrogen bonding and potential coordination makes it a candidate for environmental applications, particularly in the area of chemical sensing.
Chemosensing of Cations, Anions, and Neutral Species
Thiourea-based receptors have gained significant attention for their ability to bind and sense anions. nih.gov The two N-H groups of the thiourea moiety can act as hydrogen-bond donors, forming complexes with anions such as fluoride, acetate, and dihydrogen phosphate. nih.govnih.gov This binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence. nih.gov The selectivity and sensitivity of the sensor can be tuned by modifying the structure of the receptor. nih.gov For example, incorporating chromogenic or fluorogenic units into the thiourea-based molecule can lead to a distinct optical response upon anion binding. nih.gov
The 5-chloropyridin-2-yl group in this compound could play a dual role in a chemosensor. The electron-withdrawing chlorine atom would increase the acidity of the thiourea protons, enhancing their hydrogen-bonding ability and potentially leading to stronger anion binding. nih.gov The pyridine (B92270) ring itself can also participate in interactions and can be part of a larger chromophoric system.
While the provided search results focus more on anion sensing, the fundamental principles of host-guest chemistry that govern these interactions can also be applied to the sensing of cations and neutral molecules. The nitrogen atom of the pyridine ring could potentially coordinate with metal cations. For sensing neutral molecules, the interactions would likely be based on a combination of hydrogen bonding and other non-covalent interactions.
Interactive Data Table: Properties of Thiourea-Based Organocatalysts
| Catalyst Type | Key Structural Feature | Mode of Activation | Typical Reactions Catalyzed |
| Achiral Thiourea | Simple thiourea backbone | Double hydrogen bonding | Michael additions, Aldol reactions |
| Chiral Thiourea | Chiral scaffold with thiourea group | Enantioselective double hydrogen bonding | Asymmetric Michael additions, Mannich reactions |
| Bifunctional Thiourea | Contains both a thiourea and a basic moiety | Cooperative catalysis (H-bonding and Brønsted base) | Asymmetric conjugate additions, Aldol reactions |
Interactive Data Table: Comparison of Azide-Alkyne Cycloaddition Reactions
| Reaction | Catalyst | Regioselectivity | Key Advantages |
| Huisgen Cycloaddition | Thermal | Mixture of 1,4 and 1,5 isomers | No metal catalyst required |
| CuAAC | Copper(I) | 1,4-disubstituted triazole | High yield, mild conditions, wide functional group tolerance |
| RuAAC | Ruthenium | 1,5-disubstituted triazole | Complements CuAAC, works with internal alkynes |
| SPAAC | Strain-promoted | Dependent on cycloalkyne structure | Copper-free, useful for biological systems |
Heavy Metal Remediation
The challenge of removing toxic heavy metal ions from the environment is a significant area of research. Chelation therapy, which involves the use of ligands that bind to metal ions to form stable, excretable complexes, is a primary strategy for remediation. nih.govmdpi.com Thiourea and its derivatives are recognized as effective chelating agents due to the presence of soft donor atoms (sulfur and nitrogen) that exhibit a strong affinity for heavy metal ions. nih.gov
Although specific studies detailing the use of this compound for heavy metal remediation are not prominent in the literature, the fundamental chemistry of its thiourea group suggests a strong potential for this application. The sulfur and nitrogen atoms in the thiourea moiety can act as bidentate ligands, coordinating with various metal ions to form stable chelate rings. This process can sequester toxic metals from contaminated soil and water. mdpi.com Furthermore, the application of thiourea has been shown to improve plant tolerance and growth in environments with heavy metal toxicity, indicating its role in phytoremediation strategies. researchgate.net Phytoremediation is an environmentally friendly technology that uses plants to extract, stabilize, or degrade contaminants in soil and water. nih.govresearchgate.netmdpi.commdpi.com The efficacy of this process often relies on the ability of natural or added chelating agents to mobilize the metals for plant uptake.
Agrochemical Applications
The structural components of this compound are found in many modern agrochemicals. The pyridine ring is a common scaffold in insecticides and herbicides, while the thiourea group contributes to a wide range of biological activities.
Insecticidal Activity: Research has demonstrated that thiourea derivatives containing a chloropyridinyl moiety possess significant insecticidal properties. A study on novel pyridylpyrazole amides, which incorporate a thiourea group and a 1-(3-chloropyridin-2-yl) fragment, showed notable activity against the diamondback moth (Plutella xylostella). tandfonline.com Other research has validated that thiourea compounds are effective against key sap-feeding pests, including the green peach aphid (Myzus persicae) and the sweetpotato whitefly (Bemisia tabaci). nih.gov Specifically, pyridine derivatives have shown high toxicological effectiveness against the cowpea aphid (Aphis craccivora). nih.govacs.org
| Compound Class | Target Pest | Observed Activity | Reference |
|---|---|---|---|
| Pyridylpyrazole amides with thiourea motif | Diamondback moth (Plutella xylostella) | Favorable insecticidal potential | tandfonline.com |
| Thiourea derivatives | Green peach aphid (Myzus persicae) | Excellent activity in bioassays | nih.gov |
| Thiourea derivatives | Sweetpotato whitefly (Bemisia tabaci) | Activity observed in bioassays | nih.gov |
| Pyridine derivatives | Cowpea aphid (Aphis craccivora) | High toxicological effectiveness | nih.govacs.org |
Fungicidal Activity: The same pyridylpyrazole amides containing thiourea and chloropyridinyl groups also exhibited good fungicidal potential against a broad spectrum of plant pathogens. tandfonline.com Notable efficacy was observed against fungi such as Sclerotinia sclerotiorum, Cercospora arachidicola, Physalospora piricala, and Rhizoctonia cerealis. This suggests that the combination of the chloropyridine ring and the thiourea functional group can be a promising scaffold for the development of novel fungicides. Additionally, other studies have confirmed the fungicidal properties of compounds containing isothiazole (B42339) and thiadiazole rings, which are structurally related to the pyridyl moiety in their heterocyclic nature. nih.gov
Herbicidal Activity: Thiourea derivatives have been investigated as potential herbicides. Studies on pyrimidinyl-substituted thioureas have shown that these compounds exhibit herbicidal effects, often by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for amino acid synthesis in plants. nih.govnih.gov While the most studied examples contain a pyrimidine (B1678525) ring instead of a pyridine ring, the underlying mechanism associated with the thiourea group highlights a potential mode of action for this compound in weed control.
Antiviral Activity: The most direct evidence for the agrochemical and broader biological potential of the this compound structure comes from antiviral research. A derivative, N-[2-(1-cyclohexenyl)ethyl]-N'-[2-(5-chloropyridyl)]-thiourea (HI-445), has been identified as a highly potent inhibitor of the human immunodeficiency virus type 1 (HIV-1). nih.gov This compound acts by inhibiting the viral enzyme reverse transcriptase (RT). It has demonstrated impressive efficacy against both drug-sensitive and multidrug-resistant strains of the virus. nih.gov This potent biological activity underscores the value of the 5-chloropyridyl thiourea scaffold in designing enzyme inhibitors, a principle that is readily transferable to the development of antiviral agents for plant pathogens, such as the Tobacco Mosaic Virus.
| Assay Type | Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Cell-free RT Inhibition | Recombinant HIV-1 RT | 0.5 µM | nih.gov |
| Cellular HIV-1 Inhibition | HIV-1 strain HTLV(IIIB) | 3 nM | nih.gov |
Beyond its pesticidal roles, thiourea is recognized for its ability to modulate plant growth and development. It is increasingly utilized to enhance productivity, particularly under abiotic stress conditions. researchgate.net Applications of thiourea as a seed priming agent, foliar spray, or medium supplement have been shown to improve seed germination, enhance gas exchange properties, and promote root growth. researchgate.net It is particularly effective in mitigating the negative impacts of drought, salinity, and heavy metal toxicity. Thiourea is also used commercially to break dormancy in certain types of seeds, allowing for viability testing when normal germination fails. phytotechlab.com As a derivative, this compound belongs to this class of biologically active molecules and may confer similar benefits in agricultural settings.
Molecular Recognition Studies
Molecular recognition is a fundamental process in supramolecular chemistry where molecules selectively bind to one another. The thiourea functional group is an excellent hydrogen bond donor, making it a popular component in synthetic receptors designed to recognize and bind anions.
Pyridyl thioureas, such as this compound, have been investigated as sophisticated "switchable" anion receptors. rsc.orgnih.gov In their neutral state, these molecules can selectively bind anions like acetate. However, upon protonation of the pyridine nitrogen, the receptor's conformation changes, and its binding preference is completely reversed. The protonated form preferentially binds halides such as chloride and bromide, while it is deprotonated by acetate. rsc.orgnih.gov This switchable selectivity, triggered by a simple change in pH, is a key feature for the development of molecular sensors and controlled transport systems. rsc.org Studies combining experimental techniques (UV-vis, fluorescence, NMR) with computational modeling have shown that the protons of the thiourea group are primarily responsible for the hydrogen bonding interactions with anions. nih.govacs.org
Industrial Applications (e.g., Photographic Films, Dyes, Elastomers, Plastics, Textiles)
The parent compound, thiourea, has a long history of use in various industrial processes. It has been utilized as a fixing agent in photography, in the manufacturing of thermosetting resins, as a vulcanization accelerator for rubber, and as a starting material for certain dyes and drugs. bldpharm.com Thiourea also serves as an auxiliary agent in the production of diazo and other copy papers. nih.gov
More recently, thiourea has found a modern application in materials science as an additive in the fabrication of perovskite solar cells. It is used to improve the quality and homogeneity of the perovskite crystalline film, reducing defects and thereby enhancing the efficiency of the solar cell. wikipedia.org While specific industrial uses for this compound are not widely documented, it belongs to this versatile class of chemicals and could be explored for creating specialized polymers, dyes, or other materials where its unique combination of a thiourea group and a chloropyridine ring could provide advantageous properties.
Future Directions and Research Perspectives
Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity
The future of 1-(5-chloropyridin-2-yl)thiourea in medicinal chemistry hinges on the strategic design and synthesis of novel analogues with improved biological activity and selectivity. By systematically modifying its chemical structure, researchers can fine-tune its properties to target specific biological pathways with greater precision.
One promising approach involves the synthesis of N-acyl thiourea (B124793) derivatives. For instance, the synthesis of compounds like 2-((4-Ethylphenoxy)methyl)-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide demonstrates the potential for introducing diverse functionalities to the core structure. nih.gov Such modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic profiles.
Another avenue for exploration is the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This strategy, known as molecular hybridization, has been successfully employed to develop potent antitumor agents by combining elements from known drugs with the thiourea structure. researchgate.net For example, derivatives incorporating a benzodioxole moiety have shown significant anticancer activity. mdpi.com
The synthesis of derivatives with varying substituents on the pyridine (B92270) ring and the phenyl group attached to the thiourea backbone is another critical area of research. The nature and position of these substituents can profoundly influence the compound's interaction with biological targets. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, potentially enhancing its binding affinity and efficacy.
A key aspect of this research will be the development of efficient and scalable synthetic routes to these novel analogues. Techniques such as microwave-assisted synthesis can accelerate the discovery process by enabling the rapid generation of a diverse library of compounds for biological screening. researchgate.net
Below is an interactive data table showcasing examples of thiourea derivatives and their reported biological activities, which can serve as a guide for designing new analogues of this compound.
| Compound Name | Modification from Core Structure | Reported Biological Activity |
| 2-((4-Ethylphenoxy)methyl)-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide | Addition of a 2-((4-ethylphenoxy)methyl)benzoyl group | Antimicrobial and antioxidant potential nih.gov |
| N-(5-chloro-2-pyridinyl)-N'-(2-(4-(dimethylamino)-2,6-difluorophenyl)ethyl)-thiourea | Addition of a 2-(4-(dimethylamino)-2,6-difluorophenyl)ethyl group | Not specified in provided context nih.gov |
| 1-Aroyl-3-aryl thioureas | General class with various aryl and aroyl substitutions | Antibacterial against Staphylococcus aureus, Bacillus subtilis, and E. coli researchgate.net |
| 1-(4-iodo-phenyl)-3-(3-(tri-fluoromethyl)-phenyl thiourea) | Phenyl and trifluoromethylphenyl substitutions | Potential inhibitor of SARS-CoV-2 nih.gov |
In-depth Mechanistic Studies of Biological Activities
A thorough understanding of how this compound and its analogues exert their biological effects is crucial for their rational design and optimization. Future research should focus on elucidating the precise molecular mechanisms underlying their observed activities.
For analogues exhibiting anticancer properties, mechanistic studies could involve identifying their specific cellular targets. Techniques such as molecular docking and in vitro kinase assays can help determine if these compounds inhibit key signaling proteins involved in cancer progression, such as receptor tyrosine kinases. nih.gov For instance, some thiourea derivatives have been shown to target the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in angiogenesis. nih.gov
Investigating the mode of cell death induced by these compounds is another important area. Determining whether they trigger apoptosis, necrosis, or other forms of programmed cell death can provide valuable insights into their mechanism of action. nih.gov
For antimicrobial analogues, research should aim to identify the specific bacterial or fungal enzymes or cellular processes they disrupt. For example, some thiourea derivatives have been found to inhibit bacterial topoisomerase IV and DNA gyrase, essential enzymes for DNA replication.
Mechanistic investigations into the antioxidant properties of these compounds could involve studying their ability to scavenge free radicals and modulate oxidative stress pathways within cells.
Computational approaches, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and reactivity of these molecules, helping to explain their observed biological activities. researchgate.net
Clinical Translation Potential of Promising Compounds
The ultimate goal of developing novel therapeutic agents is their successful translation into clinical practice. For promising analogues of this compound, a clear path to clinical trials needs to be established.
A critical first step is the comprehensive preclinical evaluation of lead compounds. This includes in-depth studies on their efficacy in relevant animal models of disease, as well as a thorough assessment of their pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
Furthermore, detailed toxicology studies are essential to determine the safety profile of these compounds and to identify any potential off-target effects. The development of derivatives with a favorable therapeutic index—a high level of efficacy with minimal toxicity—is paramount for clinical success.
For compounds targeting infectious diseases, it is crucial to evaluate their potential for the development of resistance in target pathogens.
The development of reliable and scalable manufacturing processes for the lead compounds is another key consideration for their clinical translation.
Exploration of New Applications in Diverse Fields
While the initial focus for this compound and its derivatives may be in areas like oncology and infectious diseases, their versatile chemical nature suggests the potential for applications in a wide range of other fields.
The anti-inflammatory properties of some thiourea derivatives suggest that analogues of this compound could be explored for the treatment of inflammatory disorders such as rheumatoid arthritis or inflammatory bowel disease.
The ability of some thioureas to inhibit enzymes like urease and α-glucosidase opens up possibilities for their use in treating conditions such as peptic ulcers and diabetes, respectively. nih.govtubitak.gov.tr
Furthermore, the unique chemical properties of these compounds could be leveraged in the development of new materials, such as polymers with specific biological activities or sensors for the detection of biologically important molecules.
The agricultural sector also presents potential applications, where thiourea derivatives have been investigated as herbicides, insecticides, and plant growth regulators. researchgate.netsciencepublishinggroup.com
Advanced Computational Modeling for Drug Design and Optimization
Advanced computational modeling techniques are poised to play an increasingly important role in accelerating the design and optimization of this compound-based drugs.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structures of a series of analogues with their biological activities. mdpi.com These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of those with the highest predicted potency.
Molecular docking simulations can provide detailed insights into the binding interactions between the thiourea derivatives and their biological targets. biointerfaceresearch.com This information is invaluable for understanding the molecular basis of their activity and for designing new analogues with improved binding affinity and selectivity.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-target complex over time, providing a more realistic picture of the binding process and helping to identify key interactions that contribute to the compound's efficacy. nih.gov
By integrating these computational approaches into the drug discovery workflow, researchers can significantly reduce the time and cost associated with identifying and optimizing new drug candidates based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 1-(5-chloropyridin-2-yl)thiourea, and how can purity be maximized?
A common method involves coupling 5-chloro-2-aminopyridine with thiophosgene or isothiocyanate derivatives under inert conditions. Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Critical parameters include temperature control (0–5°C during coupling) and stoichiometric excess of thiocarbonyl reagents to minimize byproducts . Purity validation via HPLC (C18 column, UV detection at 254 nm) is recommended, with thresholds >98% for biological assays.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR (DMSO-d6) identify the thiourea moiety (NH signals at δ 9.8–10.2 ppm) and pyridine ring protons (distinct coupling patterns for 5-chloro substitution) .
- FT-IR : Confirm N–H stretches (3200–3350 cm) and C=S absorption (~1250 cm).
- Mass Spectrometry : ESI-MS in positive mode detects [M+H], with isotopic patterns matching chlorine’s natural abundance .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend storage at –20°C in amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% decomposition by HPLC, primarily via hydrolysis of the thiourea group. Buffered solutions (pH 6–7) enhance aqueous stability compared to acidic/basic conditions .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
Crystallization often yields small or twinned crystals due to flexible thiourea moieties. Use slow vapor diffusion (diethyl ether into DMSO solution) to improve crystal quality. SHELXL refinement requires careful handling of disorder in the pyridine ring or thiourea group. High-resolution data (≤0.8 Å) and anisotropic displacement parameters for chlorine atoms are critical .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Systematic substitution at the pyridine ring (e.g., electron-withdrawing groups at position 3) or thiourea N-aryl groups modulates electronic and steric effects. In vitro assays (e.g., enzyme inhibition) paired with DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potentials) reveal correlations between substituent electronegativity and binding affinity .
Q. What computational methods are suitable for predicting intermolecular interactions in thiourea derivatives?
Molecular dynamics (MD) simulations (AMBER force field) and quantum mechanical calculations (DFT/B3LYP) model hydrogen-bonding networks and π-stacking. For example, intramolecular NH⋯O interactions in analogous compounds stabilize specific conformers, affecting solubility .
Q. How can researchers resolve contradictions in reported solubility data?
Discrepancies often arise from varied solvent polarity and measurement techniques. Use the shake-flask method with UV-Vis quantification (λ_max ~270 nm) for consistency. Solubility parameters (Hansen, Hildebrand) correlate experimental data with computational COSMO-RS predictions to identify outliers .
Q. What strategies validate the compound’s role in catalytic or supramolecular systems?
- Catalysis : Test thiourea’s thiophilic activation in metal-free reactions (e.g., Friedel-Crafts alkylation). Kinetic studies (NMR monitoring) compare turnover rates with control substrates.
- Supramolecular Chemistry : Fluorescence quenching assays or X-ray crystallography probe host-guest interactions with crown ethers or cyclodextrins .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
